Medicagenic acid

Descripción general

Descripción

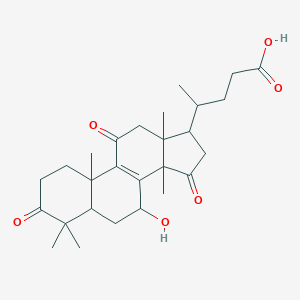

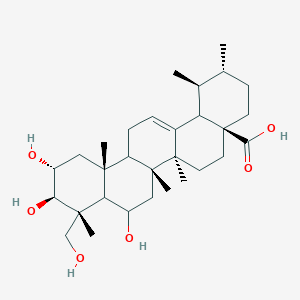

- Castanogenin (Medicagenic acid) is a triterpenoid compound found in the roots of Herniaria glabra .

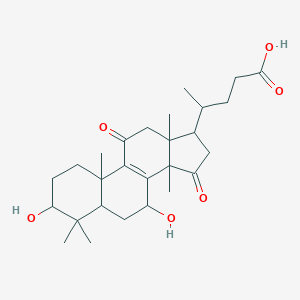

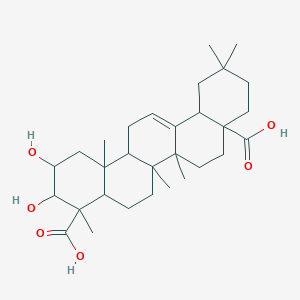

- It belongs to the oleanane-type triterpenoids and has the chemical formula C30H46O6 .

- Castanogenin is soluble in organic solvents such as methanol, ethanol, and DMSO.

- Its melting point is around 380-382°C (decomposition), and it appears as a white to off-white solid.

- Historically, Castanogenin has been isolated from the roots of Medicago sativa L. , commonly known as alfalfa .

- Alfalfa is a widely cultivated forage crop with high nutritional value, rich in proteins, vitamins, and minerals. It has been used for centuries as a valuable plant for human health and livestock feed .

Aplicaciones Científicas De Investigación

- Castanogenin has drawn attention due to its biological activities.

- It exhibits low inhibitory activity against enzymes such as xanthine oxidase, collagenase, elastase, and tyrosinase .

- Research applications include its potential use in:

Chemistry: As a scaffold for further chemical modifications.

Biology: Investigating its effects on cellular processes.

Medicine: Exploring its therapeutic properties.

Industry: Potential applications in pharmaceuticals or cosmetics.

Direcciones Futuras

Mecanismo De Acción

- The exact mechanism by which Castanogenin exerts its effects remains an area of ongoing research.

- It likely interacts with specific molecular targets and pathways, but detailed studies are needed.

Análisis Bioquímico

Biochemical Properties

Medicagenic acid interacts with various biomolecules in biochemical reactions. It is a product of the enzymatic cyclization of 2,3-oxidosqualene by the β-amyrin cyclase . The β-amyrin skeleton formed can be further modified by oxidative reactions, mediated by cytochromes belonging to the class of cytochrome P450 . This leads to the formation of different saponin compounds, characterized by the presence of hydroxyl or carboxyl groups located in specific positions of the triterpenic skeleton .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it exhibits potent fungistatic effects against several plant pathogens and human dermatophytes . It also has been reported to have a high autotoxic effect, significantly lowering seed germination rate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to have low enzyme inhibitory activities, with target enzymes including xanthine oxidase, collagenase, elastase, and tyrosinase . The specific mechanism of action of this compound involves its interaction with these enzymes, potentially leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, this compound saponins exhibited the highest autotoxic effect and significantly lowered seed germination rate

Metabolic Pathways

This compound is involved in the metabolic pathways of triterpene saponin biosynthesis . It interacts with enzymes such as β-amyrin cyclase and various cytochromes P450 . These interactions can affect metabolic flux or metabolite levels.

Métodos De Preparación

- Castanogenin can be obtained from the roots of Herniaria glabra .

- specific synthetic routes and industrial production methods are not extensively documented in the literature.

Análisis De Reacciones Químicas

- Castanogenin undergoes various chemical reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are not well-documented.

- Major products formed from these reactions would depend on the specific reaction conditions.

Comparación Con Compuestos Similares

- Castanogenin belongs to the oleanane-type triterpenoids.

- Similar compounds include hederagenin, bayogenin, soyasapogenol, and zanhic acid.

- Its uniqueness lies in its specific structure and bioactivity .

Propiedades

IUPAC Name |

2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O6/c1-25(2)11-13-30(24(35)36)14-12-27(4)17(18(30)15-25)7-8-20-26(3)16-19(31)22(32)29(6,23(33)34)21(26)9-10-28(20,27)5/h7,18-22,31-32H,8-16H2,1-6H3,(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGXIXSKISLYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Medicagenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

599-07-5 | |

| Record name | Medicagenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

352 - 353 °C | |

| Record name | Medicagenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

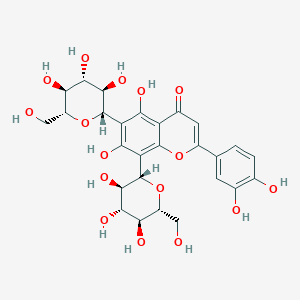

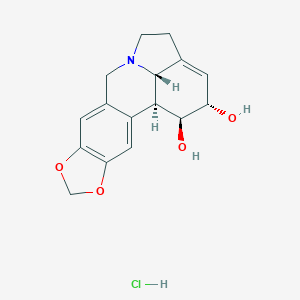

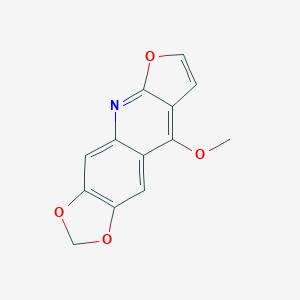

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of medicagenic acid?

A: this compound has a molecular formula of C30H48O5 and a molecular weight of 488.7 g/mol. [, ]

Q2: What is the chemical structure of this compound?

A: this compound is a pentacyclic triterpenoid, specifically a 2β,3β-dihydroxyolean-12-en-23,28-dioic acid. []

Q3: Are there any known spectroscopic data available for this compound?

A: Yes, researchers utilize various spectroscopic methods, including 1D and 2D NMR (1H, 13C, DEPT, COSY, TOCSY, NOESY, HSQC, and HMBC) and mass spectrometry (FAB-MS, ESI-MS/MS), to elucidate the structure of this compound and its derivatives. [, , , , ]

Q4: Does the position of the carboxylic group in this compound influence its reactivity?

A: Research suggests that the carboxylic group directly attached to the triterpenic core of this compound is less reactive than carboxylic groups present in the sugar moieties of other saponins, like soyasaponin I. This difference in reactivity was observed during ester formation in alcoholic solutions. []

Q5: What is the biological significance of this compound?

A: this compound is a prominent sapogenin found in various plant species, notably in the genus Medicago. It exhibits diverse biological activities, including antifungal, haemolytic, and potential anti-nutritional effects in monogastric animals. [, , , , ]

Q6: What is the relationship between the structure of this compound derivatives and their antifungal activity?

A: Studies indicate that the presence of free hydroxyl groups at specific positions on the aglycone moiety of this compound is crucial for its antifungal activity. Modifications like acetylation or methylation of these hydroxyl groups reduce the compound's efficacy against fungi like Sclerotium rolfsii. [, , ]

Q7: Does this compound play a role in alfalfa's resistance to pea aphids?

A: While some studies suggested a potential role for this compound in alfalfa's resistance to pea aphids, research evaluating aphid reproduction rates on alfalfa with varying this compound content found no correlation. This suggests that other factors might be more significant in conferring resistance. []

Q8: How does this compound content vary among different alfalfa varieties?

A: Significant variation in this compound content exists among alfalfa cultivars. Studies utilizing HPLC and bioassays demonstrated differences in this compound levels across Mexican, Spanish, and USA alfalfa varieties, highlighting the influence of genetic background on compound accumulation. []

Q9: Does cholesterol addition mitigate the anti-nutritional effects of this compound in animal feed?

A: Yes, supplementing diets containing high-medicagenic acid alfalfa products with cholesterol can ameliorate the negative effects on animal performance. For instance, adding 1% cholesterol to chick diets containing high-medicagenic acid alfalfa leaf protein concentrate restored growth performance comparable to low-medicagenic acid diets or those supplemented with ethanol-washed concentrate. [, ]

Q10: Are there any potential applications of this compound in combating plant pathogens?

A: Research suggests that this compound and its derivatives show promise as antifungal agents against various plant pathogens. Studies demonstrated the efficacy of this compound glycosides in inhibiting the growth of fungi like Fusarium oxysporum, Botrytis cinerea, and Gaeumannomyces graminis var. tritici, highlighting their potential in crop protection strategies. [, , ]

Q11: Can this compound and its derivatives interact with pharmaceuticals in the bovine gastrointestinal system?

A: Yes, in vitro studies on bovine abomasal and duodenal tissues revealed that this compound, particularly at higher concentrations (100 μM), can synergistically enhance the contractile effects of pharmaceuticals like erythromycin, flunixin meglumine, and levamisole. This highlights the potential for interactions between this compound and commonly used drugs in livestock. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.